-Chloro-6-(4-methylphenyl)pyridazine is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The specific compound 3-Chloro-6-(4-methylphenyl)pyridazine has a chlorine atom attached at position 3 and a 4-methylphenyl group (a methyl group attached to a phenyl ring) at position 6 of the pyridazine ring.
Scientific literature describes various methods for synthesizing 3-Chloro-6-(4-methylphenyl)pyridazine. One common method involves the condensation reaction of 3,6-dichloropyridazine with 4-methylaniline [].
Research has explored potential applications of 3-Chloro-6-(4-methylphenyl)pyridazine in various fields, including:
3-Chloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine class, characterized by its molecular formula and a molecular weight of 204.66 g/mol. Its structure features a chlorinated pyridazine ring substituted with a para-methylphenyl group, which contributes to its unique chemical properties and biological activities. The compound's InChI key is QOJGTOZTPGJHAU-UHFFFAOYSA-N, and it is recognized for its solid-state form and potential applications in organic synthesis and medicinal chemistry .
There is no current information regarding the mechanism of action of 3-Chloro-6-(4-methylphenyl)pyridazine.
The analysis presented here is limited due to the scarcity of information on 3-Chloro-6-(4-methylphenyl)pyridazine.
Future research directions could involve:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Research indicates that pyridazine derivatives, including 3-Chloro-6-(4-methylphenyl)pyridazine, exhibit notable biological activities. These compounds have been studied for their potential pharmacological effects, including:
The specific biological activity of 3-Chloro-6-(4-methylphenyl)pyridazine remains an area of ongoing research, particularly regarding its interaction with biological targets.
The synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine can be accomplished through several methods:
These methods illustrate the synthetic flexibility available for producing this compound.
3-Chloro-6-(4-methylphenyl)pyridazine finds utility in various fields:
Several compounds share structural similarities with 3-Chloro-6-(4-methylphenyl)pyridazine, which can be compared based on their functional groups and biological activities:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Chloro-6-methylpyridazine | Methyl group instead of para-methylphenyl | Simpler structure; fewer steric interactions |
3-Chloro-6-(4-fluorophenyl)pyridazine | Fluorine substituent | Potentially different electronic properties |
3-Chloro-6-(4-methylphenoxy)pyridazine | Ether functional group | Different reactivity due to oxygen presence |
These comparisons highlight the uniqueness of 3-Chloro-6-(4-methylphenyl)pyridazine in terms of its specific substituents and potential applications in various fields. Each compound's distinct functional groups influence their reactivity and biological activity, making them suitable for different applications in research and industry .